N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1252901-33-9
VCID: VC7584678
InChI: InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Molecular Formula: C23H19FN4O4S
Molecular Weight: 466.49

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.: 1252901-33-9

Cat. No.: VC7584678

Molecular Formula: C23H19FN4O4S

Molecular Weight: 466.49

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide - 1252901-33-9

Specification

CAS No. 1252901-33-9
Molecular Formula C23H19FN4O4S
Molecular Weight 466.49
IUPAC Name N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30)
Standard InChI Key WOPKQQWOSQOKTH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Introduction

N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core linked to an acetylamino phenyl group and a fluorobenzyl moiety. This compound is of interest due to its potential biological activities and structural uniqueness, which may offer advantages in pharmacological applications.

Synthesis and Preparation

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions to ensure the formation of the desired compound with high purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit promising biological activities, particularly as an inhibitor of specific enzymes or receptors. Its structural similarity to known pharmacophores makes it a candidate for further investigation in treating conditions such as cancer or neurological disorders.

Potential Biological ActivityDescription
Anticancer PropertiesThieno[3,2-d]pyrimidine core associated with anticancer effects
Neurological Disorder TreatmentPotential applications due to structural similarity to known pharmacophores
Enzyme InhibitionMay function as an inhibitor of specific enzymes

Interaction Studies and Pharmacokinetics

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Molecular docking studies can provide insights into its binding affinity and mechanism of action. Additionally, studies on its interaction with enzymes involved in metabolic pathways could reveal its pharmacokinetic properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Thienopyrimidine DerivativesThieno and pyrimidine ringsAntiviral and anticancer
AcetaminophenAcetylamino groupAnalgesic and antipyretic
N-[4-fluorophenyl]-acetamideFluorophenyl groupModerate biological activity

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